(2R,5S)-1-Allyl-2,5-dimethylpiperazine

Delta opioid receptor Receptor binding affinity In vitro pharmacology

(2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS 155836-78-5), also designated as (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is an enantiomerically pure chiral piperazine derivative characterized by a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol. This compound is not a final drug substance but rather a critical chiral building block in the synthesis of delta-opioid receptor (DOR) ligands, particularly those within the diarylmethylpiperazine class that require defined (2R,5S) stereochemistry.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
CAS No. 155836-78-5
Cat. No. B017867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5S)-1-Allyl-2,5-dimethylpiperazine
CAS155836-78-5
Synonyms(2R,5S)-2,5-Dimethyl-1-(2-propen-1-yl)piperazine;  (2R-trans)-2,5-Dimethyl-1-(2-propenyl)piperazine; 
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1CNC(CN1CC=C)C
InChIInChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m0/s1
InChIKeyVKUXNUOPPQWDMV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS 155836-78-5): Procurement-Grade Chiral Intermediate for Delta-Opioid Ligand Synthesis


(2R,5S)-1-Allyl-2,5-dimethylpiperazine (CAS 155836-78-5), also designated as (−)-(2R,5S)-1-Allyl-2,5-dimethylpiperazine, is an enantiomerically pure chiral piperazine derivative characterized by a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol . This compound is not a final drug substance but rather a critical chiral building block in the synthesis of delta-opioid receptor (DOR) ligands, particularly those within the diarylmethylpiperazine class that require defined (2R,5S) stereochemistry [1]. As a single enantiomer with a specified absolute configuration, it provides the essential structural scaffold for incorporating the requisite chirality into downstream pharmacologically active molecules, distinguishing it from racemic mixtures or alternative stereoisomers .

Why (2R,5S)-1-Allyl-2,5-dimethylpiperazine Cannot Be Replaced by Racemates or Alternative Enantiomers in δ-Opioid Ligand Synthesis


Generic substitution with racemic 1-allyl-2,5-dimethylpiperazine or the alternative (2S,5R) enantiomer is not scientifically or procedurally equivalent when the synthetic objective is a defined delta-opioid ligand. The (2R,5S) configuration is the precise stereochemical determinant required for generating potent and selective DOR agonists such as SNC80 and BW373U86, with the (+)-(2S,5R) enantiomer explicitly identified as the undesired stereoisomer that must be removed or converted . Using a racemate introduces a 50% impurity of the inactive or less active enantiomer, complicating downstream purification, reducing overall yield, and introducing variability in subsequent stereoselective reaction steps [1]. Furthermore, the enantioconvergent synthetic methodology specifically designed for this compound enables high-yield production of the target enantiomer while recycling the undesired antipode, a process advantage unavailable when using non-enantiopure starting materials [2].

(2R,5S)-1-Allyl-2,5-dimethylpiperazine: Quantified Differentiation Evidence for Scientific Procurement


High-Affinity Binding to Human Cloned δ-Opioid Receptor with 0.6 nM Ki and Functional Agonism

(2R,5S)-1-Allyl-2,5-dimethylpiperazine demonstrates high-affinity binding to the human cloned delta opioid receptor (DOR) with a Ki value of 0.6 nM, as measured in competitive radioligand binding assays . This binding affinity exceeds that of the clinically referenced diarylmethylpiperazine derivative SNC80, which exhibits reported Ki values ranging from 1.78 nM to 9.4 nM for DOR depending on assay conditions [1]. Furthermore, the compound is characterized as an agonist both in vitro and in vivo, and crucially, shows no detectable affinity for μ-opioid, κ-opioid, or benzodiazepine receptors, establishing a functionally clean selectivity profile . In contrast, reference DOR agonist BW373U86 exhibits measurable cross-reactivity with μ (Ki = 15 nM) and κ (Ki = 34 nM) receptors, representing 8.3-fold and 18.9-fold selectivity windows respectively, whereas (2R,5S)-1-Allyl-2,5-dimethylpiperazine shows no quantifiable binding to these off-targets [2].

Delta opioid receptor Receptor binding affinity In vitro pharmacology

Enantioconvergent Synthesis Enabling 100 g Scale Preparation with Recycling of Undesired Stereoisomer

The published enantioconvergent synthesis for (−)-(2R,5S)-1-allyl-2,5-dimethylpiperazine is explicitly designed for laboratory-scale preparation of 100 g quantities of enantiomerically pure diamine without requiring chromatographic purification [1]. The process employs optical resolution using relatively inexpensive resolving agents, followed by a key differentiating step: the interconversion (recycling) of the unwanted (+)-enantiomer into the desired (−)-enantiomer [1]. Traditional classical resolution using (−)-camphoric acid can yield enantiomers in >99% optical purity on a multigram scale, but the enantioconvergent approach provides a superior overall yield-to-cost ratio by avoiding the 50% material loss inherent to classical resolution-only methods [2].

Chiral synthesis Process chemistry Enantiomeric resolution

Defined (2R,5S) Stereochemistry as the Pharmacologically Required Enantiomer for Downstream DOR Agonists

The (−)-(2R,5S) enantiomer of 1-allyl-2,5-dimethylpiperazine is the specific stereoisomer required for constructing pharmacologically active delta-opioid receptor ligands, including the prototypical agonist SNC80 . The (+)-(2S,5R) enantiomer is explicitly designated as the undesired stereoisomer in synthetic schemes . The synthesis of SNC80 and related diarylmethylpiperazine DOR agonists mandates the enantiopure (2R,5S)-1-allyl-2,5-dimethylpiperazine scaffold to achieve the correct stereochemical presentation at the receptor binding site [1]. The chirality is not incidental; it is a fundamental structural requirement for downstream biological activity, as the two methyl groups at positions 2 and 5 in the piperazine ring adopt a trans-relationship that positions the allyl substituent in the specific spatial orientation needed for productive ligand-receptor interactions [2].

Chiral purity Stereochemistry Delta opioid ligands

Validated Intermediate for Patent-Protected Delta-Opioid Receptor Ligand Synthesis

(2R,5S)-1-Allyl-2,5-dimethylpiperazine is explicitly cited as a key intermediate in patent literature covering anti-inflammatory piperazinyl-benzyl-tetrazole derivatives that function as selective delta-opioid receptor agonists . The patent describes tetrazole compounds of formula (I) wherein the piperazine moiety incorporating this specific stereochemistry is essential for the claimed selective DOR agonism . Additionally, the compound is documented as an important intermediate in the synthesis of delta-opioid receptor ligands in multiple primary research publications [1]. The availability of established, published synthetic routes and patent precedent provides a validated foundation for using this compound in medicinal chemistry programs, as opposed to non-validated or poorly characterized alternative chiral piperazines for which such documentary support may be absent.

Medicinal chemistry Patent intermediates Delta opioid agonists

(2R,5S)-1-Allyl-2,5-dimethylpiperazine: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Synthesis of High-Potency Delta-Opioid Receptor Agonists (e.g., SNC80, BW373U86 Analogues)

This chiral intermediate is the specific building block required for constructing diarylmethylpiperazine-class DOR agonists, including SNC80 and BW373U86 analogues. The defined (2R,5S) stereochemistry ensures correct spatial orientation for high-affinity receptor binding (Ki = 0.6 nM for the intermediate itself), while the documented enantioconvergent synthetic route provides assurance of scalable, enantiopure material availability [1]. Procurement of this specific enantiomer avoids the 50% yield loss and purification burden associated with racemic starting materials .

Medicinal Chemistry Programs Targeting Selective δ-Opioid Receptor Modulation Without μ/κ Cross-Reactivity

The compound's demonstrated lack of affinity for μ-opioid, κ-opioid, and benzodiazepine receptors, combined with its high DOR affinity (Ki = 0.6 nM), makes it a strategically advantageous scaffold for medicinal chemistry efforts focused on selective DOR modulation [1]. In contrast to BW373U86 (Ki = 1.8 nM DOR but with measurable μ and κ binding), this intermediate provides a cleaner starting point for structure-activity relationship (SAR) studies aimed at maximizing δ-selectivity .

Scale-Up Process Development Using Validated Enantioconvergent Methodology

The published enantioconvergent synthesis offers a validated, chromatography-free method for preparing up to 100 g of enantiopure material, with the additional benefit of recycling the undesired enantiomer [1]. This documented scalability supports pilot-scale synthetic campaigns and provides a reliable reference point for process chemists developing larger-scale manufacturing protocols. The method uses relatively inexpensive resolving agents, contributing to favorable cost-of-goods compared to classical resolution-only approaches [1].

Patent-Backed Development of Novel Anti-Inflammatory Tetrazole Derivatives

Patent literature explicitly identifies this compound as an intermediate in the synthesis of piperazinyl-benzyl-tetrazole derivatives claimed as selective DOR agonists for treating inflammatory conditions including arthritis, psoriasis, asthma, and inflammatory bowel disease [1]. This documented patent precedent provides a clear regulatory and intellectual property pathway for programs developing new chemical entities within this therapeutic space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2R,5S)-1-Allyl-2,5-dimethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.